Propan-2-yl 3,4-dihydroxybenzoate
Description
Properties
IUPAC Name |
propan-2-yl 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFUKKJQWVKLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+IsopropanolH2SO4Propan-2-yl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 3,4-dihydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Various ester or ether derivatives
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that propan-2-yl 3,4-dihydroxybenzoate exhibits significant antioxidant activity. It can scavenge free radicals due to its hydroxyl groups, which are known to donate hydrogen atoms to reactive species. This property is crucial in mitigating oxidative stress-related conditions .
Anti-inflammatory Effects
Studies have shown that derivatives of dihydroxybenzoic acid may possess anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Its structural similarity to other phenolic compounds suggests potential efficacy in inhibiting bacterial growth, making it valuable in pharmaceutical formulations aimed at combating infections .
Therapeutic Potential
Cancer Research
this compound's ability to modulate cellular pathways related to apoptosis and cell proliferation positions it as a candidate for cancer research. Preliminary studies have indicated that it may inhibit tumor growth through mechanisms involving oxidative stress reduction and apoptosis induction .
Neuroprotective Effects
Given its antioxidant properties, there is growing interest in the neuroprotective potential of this compound. Research suggests that it may protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of propan-2-yl 3,4-dihydroxybenzoate involves its hydrolysis to release 3,4-dihydroxybenzoic acid. This acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Derivatives
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- Structure : Lacks the isopropyl ester group, retaining a free carboxylic acid.
- Enzyme Interactions : Serves as a substrate for protocatechuate 3,4-dioxygenase, which catalyzes its conversion to 3-carboxy-cis,cis-muconate during aromatic compound degradation .
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Structure : Contains a single hydroxyl group (4-position) and a propyl ester.
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals.
- Comparison: Unlike Propan-2-yl 3,4-dihydroxybenzoate, the mono-hydroxylated structure of propyl paraben reduces its antioxidant capacity and alters microbial degradation pathways. Its ester group enhances stability but may limit solubility in aqueous systems .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Biochemical Activity and Enzyme Interactions
Key Findings :
- This compound exhibits lower solubility and altered enzyme kinetics compared to its carboxylic acid counterpart due to the ester moiety .
- Metal ions (e.g., Fe³⁺, Cu²⁺) strongly inhibit protocatechuate 3,4-dioxygenase activity against 3,4-dihydroxybenzoate but may have minimal effects on ester derivatives .
Metabolic Pathways and Microbial Degradation
- This compound : Likely hydrolyzed to 3,4-dihydroxybenzoic acid before entering the β-ketoadipate pathway. However, ester hydrolysis rates may limit its bioavailability in microbial systems .
- 3,4-Dihydroxybenzoate: Directly degraded by protocatechuate 3,4-dioxygenase in Stenotrophomonas maltophilia KB2, a key pathway for bioremediation of aromatic pollutants .
- 2,4-Dihydroxybenzoate and 3,4-Dihydroxybenzoate : Both induce 1,2,4-trihydroxybenzene production in C. parapsilosis, but enzyme induction levels vary, suggesting substrate-specific regulation .
Biological Activity
Propan-2-yl 3,4-dihydroxybenzoate, also known as isopropyl protocatechuate, is an ester derivative of protocatechuic acid. This compound has gained attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 196.20 g/mol. Its structure features a benzoate moiety with hydroxyl groups at the 3 and 4 positions, contributing to its biological activity. The compound's ability to form intramolecular hydrogen bonds enhances its stability and reactivity.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, studies have demonstrated its DPPH radical scavenging ability, which is indicative of its potential as an antioxidant agent .
2. Anti-inflammatory Effects
In vitro studies have illustrated that this compound can inhibit the production of pro-inflammatory cytokines. By modulating inflammatory pathways, this compound shows promise in treating conditions characterized by chronic inflammation .
3. Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting the cell membrane integrity of these microorganisms .
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using different assays including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid, suggesting its potential application in food preservation and nutraceutical formulations.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels. This indicates its potential utility in managing inflammatory disorders .
Table 1: Biological Activities of this compound
Q & A
Q. What analytical methods are recommended for quantifying Propan-2-yl 3,4-dihydroxybenzoate in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 3,4-dihydroxybenzoate esters in complex matrices. For example, methyl 3,4-dihydroxybenzoate (MDHB) was quantified in mouse plasma and tissues using LC-MS/MS with a lower limit of detection of 5 ng/mL . Methodological considerations include optimizing mobile phases (e.g., methanol/water with 0.1% formic acid) to resolve ester derivatives from endogenous metabolites. Stability studies recommend storing derivatives at -80°C to prevent hydrolysis .
Q. How does the ester group (e.g., methyl, ethyl, propan-2-yl) influence the stability of 3,4-dihydroxybenzoate derivatives?
Stability is highly dependent on ester lipophilicity and storage conditions. Methyl 3,4-dihydroxybenzoate remains stable for 2 years at -65°C in solution, while the powder form is stable for 3 years at -15°C . Propan-2-yl esters, with bulkier alkyl groups, may exhibit enhanced lipid solubility but reduced aqueous stability compared to methyl/ethyl analogs. Accelerated degradation studies under varying pH and temperature are critical for protocol optimization.
Q. What enzymatic pathways degrade 3,4-dihydroxybenzoate derivatives in microbial systems?
3,4-Dihydroxybenzoate is catabolized via two pathways: (1) oxidative decarboxylation by protocatechuate decarboxylase (EC 4.1.1.63) to catechol or (2) hydroxylation to 1,2,4-trihydroxybenzene via 4-hydroxybenzoate 1-hydroxylase , followed by ring cleavage via 1,2-dioxygenase in Candida parapsilosis . For derivatives like Propan-2-yl esters, esterase-mediated hydrolysis to the free acid is a prerequisite for microbial assimilation.
Advanced Research Questions
Q. How can contradictions in proposed metabolic pathways of 3,4-dihydroxybenzoate derivatives across microbial species be resolved?
Discrepancies arise from species-specific enzyme induction. For example, Candida parapsilosis uses flavin-dependent monooxygenases to produce 1,2,4-trihydroxybenzene , while Trichosporon cutaneum employs the 3-oxoadipate pathway . To resolve contradictions:
- Conduct enzyme induction assays using hydroxyaromatic acids as sole carbon sources.
- Purify enzymes via anion-exchange chromatography and validate activity via NAD(P)H-dependent spectral shifts (e.g., auto-oxidation of 1,2,4-trihydroxybenzene produces a red chromophore) .
- Compare genomic annotations for dioxygenase or decarboxylase homologs across species.
Q. What experimental designs are optimal for studying the neuroprotective effects of 3,4-dihydroxybenzoate esters?
- In vitro : Use oxidative stress models (e.g., H₂O₂ or tert-butyl hydroperoxide (TBHP)-treated SH-SY5Y or RGC-5 cells) to measure apoptosis via caspase-3 activation and mitochondrial membrane potential assays .
- In vivo : Employ C. elegans lifespan assays with RNAi knockdown of target genes (e.g., daf-2/daf-16) to dissect pathways .
- Tissue distribution : Administer esters intravenously in mice and quantify biodistribution using LC-MS/MS, noting high retention in the liver and brain .
Q. What methodological challenges arise in pharmacokinetic studies of 3,4-dihydroxybenzoate esters?
Key challenges include:
- Rapid ester hydrolysis in plasma, requiring stabilization with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) .
- Low blood-brain barrier penetration , addressed by prodrug strategies or lipid nanoparticle encapsulation.
- Metabolite interference , resolved via MRM (multiple reaction monitoring) in LC-MS/MS to distinguish parent compounds from protocatechuic acid .
Q. How does HIF-1α modulation by ethyl 3,4-dihydroxybenzoate inform studies on analogous esters?
Ethyl 3,4-dihydroxybenzoate acts as a PHD inhibitor , stabilizing HIF-1α by chelating iron in the enzyme active site . For Propan-2-yl derivatives:
- Use hypoxia response element (HRE) luciferase reporters to assess HIF-1α activation.
- Compare binding affinities via molecular docking simulations, focusing on ester group interactions with PHD2’s catalytic domain.
Data Contradiction Analysis
- Conflicting degradation pathways : C. parapsilosis and Rhodotorula rubra exhibit intradiol cleavage of 3,4-dihydroxybenzoate, while T. cutaneum uses extradiol pathways . Resolve by profiling ring cleavage products (e.g., UV-Vis spectroscopy for muconic semialdehyde vs. hydroquinone) and conducting gene knockout studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
